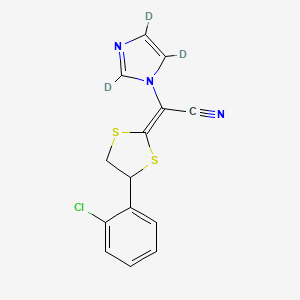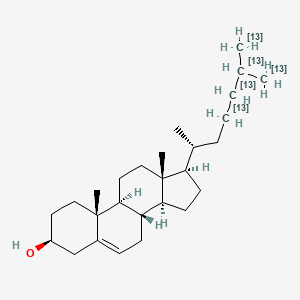
Cholesterol-13C5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesterol-13C5 is the 13C-labeled Cholesterol . Cholesterol is the major sterol in mammals, making up 20-25% of the structural component of the plasma membrane . Plasma membranes are highly permeable to water but relatively impermeable to ions and protons . Cholesterol plays an important role in determining the fluidity and permeability characteristics of the membrane as well as the function of both the transporters and signaling proteins .
Synthesis Analysis
The synthesis of Cholesterol-13C5 involves the metabolism of 2H,13C-acetate into acetyl-CoA, the first substrate in the mevalonate pathway . This process produces a skip-labeled pattern of deuteration .Molecular Structure Analysis
The molecular formula of Cholesterol-13C5 is C22¹³C₅H₄₆O . The molecular weight is 391.62 . It is a target for Estrogen Receptor/ERR and an endogenous metabolite .Chemical Reactions Analysis
Cholesterol metabolism plays a critical role in the maintenance of cellular activities . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical And Chemical Properties Analysis
Cholesterol-13C5 is a component of Lipid nanoparticles (LNPs) for RNA delivery . It has a designated molecular formula of C27H46O and a molecular weight of 386.664 g/mol .Scientific Research Applications
Cholesterol as a Biomarker
Cholesterol-13C5 is utilized in research as a powerful isotopic biomarker. Studies have demonstrated its potential in food authentication by analyzing the positional 13C isotope contents in food products of animal origin. This novel approach, utilizing NMR techniques, has shown that the relative content of cholesterol 13C isotopomers can significantly enhance the discrimination of samples based on their origins, paving the way for isotopomics of steroids and compounds of similar molecular weight (Hajjar et al., 2019).
Method Development for Isotopic Enrichment
Efficient production of isotopically enriched cholesterol for NMR studies has been achieved using genetically engineered yeast strains. This method has been shown to produce cholesterol with high enrichment levels, essential for relaxation experiments and NMR applications where carbon-carbon couplings are measured. Such developments have significant implications for chemistry, biology, and various fields of NMR and MS, providing a versatile approach to study the molecular structure and dynamics of cholesterol and its interactions (Shivapurkar et al., 2011).
Structural and Dynamic Studies in Lipid Bilayers
Solid-state NMR techniques utilizing highly 13C-enriched cholesterol have enabled detailed examination of cholesterol's structure and dynamics within lipid bilayers. These studies offer insights into cholesterol's interactions with phospholipids and proteins at an atomic level, crucial for understanding its role in biochemical and biophysical processes. High-resolution NMR spectra facilitated by 13C enrichment allow for de novo assignments and site-resolved order parameter measurements, highlighting potential applications in studying sterol interactions with drugs, lipids, and proteins (Della Ripa et al., 2018).
Cholesterol Orientation in HDL Nanodiscs
Research has also focused on the orientation of cholesterol in HDL nanodiscs, using solid-state NMR to compare it with unconstrained lipid bilayers of multilamellar vesicles (MLVs). This work provides valuable information on the dynamics and orientation of cholesterol in HDL, which plays a critical role in cholesterol cycling from peripheral tissue to the liver. Findings suggest minor differences in the orientation of cholesterol in rHDL and MLVs, potentially impacting HDL's function in cholesterol transport (Lau & Middleton, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1+1,2+1,6+1,7+1,18+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-QVICAUPWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[13CH2][13CH2][13CH]([13CH3])[13CH3])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterol-13C5 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

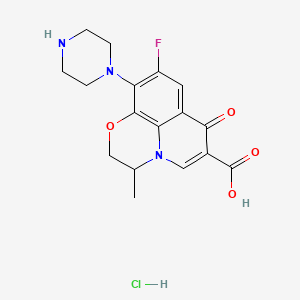
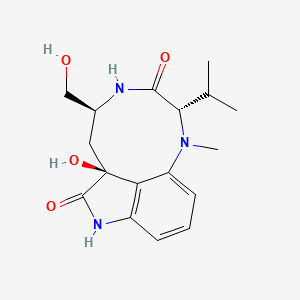
![4a-Methyl-4a,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3(2H)-one](/img/structure/B562869.png)
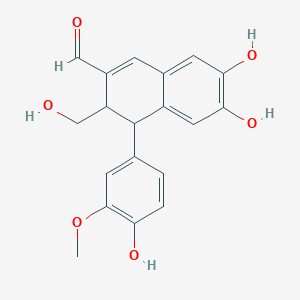
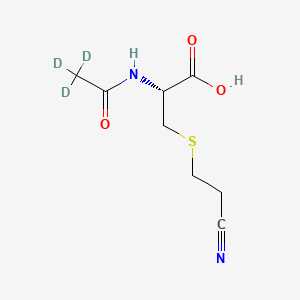
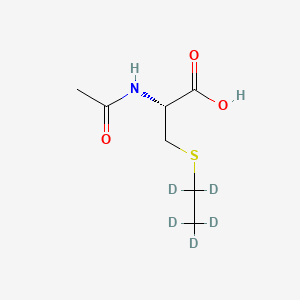
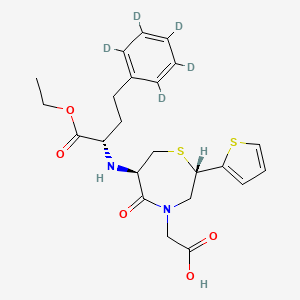
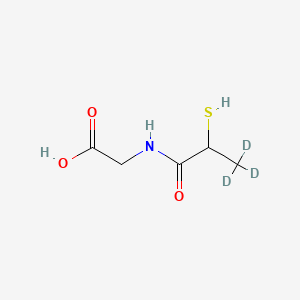
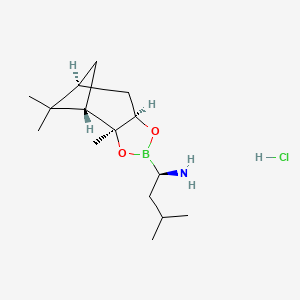

![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)
